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Introduction
Nintedanib is a potent small molecule tyrosine kinase inhibitor used in the treatment of

idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[1] Its

mechanism of action involves the inhibition of multiple receptor tyrosine kinases, primarily

Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor

(FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[2] This inhibition blocks

downstream signaling pathways that are crucial for the proliferation and migration of fibroblasts,

key mediators in the pathogenesis of fibrotic diseases.[3] A critical intermediate in the chemical

synthesis of Nintedanib is methyl 2-oxoindoline-6-carboxylate, which forms the core scaffold of

the final molecule.[4] This document provides detailed application notes and experimental

protocols for the synthesis of Nintedanib, with a focus on the utilization of methyl 2-oxoindoline-

6-carboxylate.

Nintedanib Synthesis Overview
The synthesis of Nintedanib is a multi-step process that involves the preparation of two key

intermediates, followed by their condensation and subsequent final modifications. The core of

the Nintedanib molecule is constructed from methyl 2-oxoindoline-6-carboxylate. This is

followed by a reaction with triethyl orthobenzoate and acetic anhydride to form an activated
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intermediate. The second key component is N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-

1-yl)acetamide. The final steps involve the condensation of these two intermediates.

Experimental Protocols
The following protocols are a synthesis of procedures described in the scientific and patent

literature.

Part 1: Synthesis of Methyl 1-acetyl-3-
(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate
(Intermediate 1)
This procedure outlines the activation of the methyl 2-oxoindoline-6-carboxylate core.

Materials:

Methyl 2-oxoindoline-6-carboxylate

Triethyl orthobenzoate

Acetic anhydride

Xylene

Ethanol

Procedure:

To a reaction flask, add methyl 2-oxoindoline-6-carboxylate (20 g, 104.6 mmol), triethyl

orthobenzoate (46.9 g, 209.2 mmol), acetic anhydride (32.0 g, 313.8 mmol), and 200 mL of

xylene.[5]

Heat the reaction mixture to 110°C and maintain for 4 hours.[5]

Cool the mixture to room temperature to allow for the precipitation of the product.[5]

Filter the solid precipitate and wash the filter cake with ethanol.
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Dry the solid under vacuum at 50°C for 16 hours to yield methyl 1-acetyl-3-

(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate.[5]

Part 2: Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-
methylpiperazin-1-yl)acetamide (Intermediate 2)
This protocol describes the preparation of the side-chain component of Nintedanib.

Materials:

N-methyl-4-nitroaniline

Chloroacetyl chloride

Ethyl acetate

N-methylpiperazine

Ammonia solution (28%)

Sodium hydrosulfite (insurance powder)

Anhydrous sodium sulfate

Procedure:

Dissolve N-methyl-4-nitroaniline (40 g) in 320 mL of ethyl acetate in a reaction flask.

Over a period of 30 minutes at 20-25°C, add a solution of chloroacetyl chloride (31.2 g) in 80

mL of ethyl acetate.

Heat the reaction mixture to 50-55°C and maintain for 2 hours.

Cool the mixture to 20-25°C and wash with 40 mL of water. Separate the organic phase.

To the organic phase, add N-methylpiperazine (65.80 g) dropwise at 20-25°C.

Heat the mixture to 45-50°C and maintain for 4.5 hours.
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Cool to 10-15°C and add 120 mL of 28% ammonia solution and 120 mL of water.

Add sodium hydrosulfite (140 g) in portions.

Heat the mixture to 50-55°C and maintain for 2.5 hours.

Cool to 20-25°C and separate the organic layer.

Wash the organic layer with 50 mL of water and 50 mL of saturated brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Recrystallize the residue from 80 mL of ethyl acetate.

Filter the solid and dry at 45°C to yield N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-

yl)acetamide.

Part 3: Synthesis of Nintedanib
This final part of the synthesis involves the condensation of the two key intermediates.

Materials:

Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (Intermediate 1)

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Intermediate 2)

N,N-Dimethylformamide (DMF)

Methanol

Piperidine

Procedure:

In a reaction flask, combine Intermediate 1 (19 g) and Intermediate 2 (17.6 g) in a mixture of

DMF (15 mL) and methanol (75 mL).[6]
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Heat the mixture to reflux for at least 1.5 hours.[6]

Add piperidine (9.4 g) to the reaction mixture and continue to stir for 1 hour.[6]

Cool the reaction mixture to 5°C to induce crystallization.[6]

Filter the solid product.

Recrystallize the crude product from 250 mL of methanol to obtain pure Nintedanib.[6]

Data Presentation
The following tables summarize quantitative data reported in the literature for the key synthetic

steps.

Table 1: Synthesis of Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

(Intermediate 1)

Parameter Value Reference

Molar Yield 80.9% [5]

Mass Yield 154.5% [5]

HPLC Purity 99.43% [5]

Reaction Temperature 110°C [5]

Reaction Time 4 hours [5]

Table 2: Synthesis of Nintedanib from Intermediates
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Parameter Value Reference

Yield

Not explicitly stated, but

product obtained was 25.1g

from 19g of Intermediate 1

[6]

HPLC Purity (after

recrystallization)
99.58% [6]

Reaction Temperature Reflux [6]

Reaction Time >2.5 hours [6]

Mechanism of Action and Signaling Pathways
Nintedanib functions as a multi-targeted tyrosine kinase inhibitor, primarily targeting VEGFR,

FGFR, and PDGFR.[5] These receptors are critically involved in signaling pathways that

promote fibroblast proliferation, migration, and differentiation, which are key events in the

pathogenesis of fibrosis.[7]

Nintedanib Synthesis Workflow
The overall synthetic scheme for Nintedanib is depicted below.
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Synthesis of Intermediate 1

Synthesis of Intermediate 2

Final Synthesis of Nintedanib

Methyl 2-oxoindoline-6-carboxylate

Methyl 1-acetyl-3-(ethoxy(phenyl)methylene)-
2-oxoindoline-6-carboxylate

Xylene, 110°C, 4h

Triethyl orthobenzoate + Acetic anhydride

Nintedanib

DMF/Methanol, Reflux, >1.5h

N-methyl-4-nitroaniline

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Ethyl acetate, 50-55°C, 2h

Chloroacetyl chloride

N-methyl-2-(4-methylpiperazin-1-yl)-
N-(4-nitrophenyl)acetamide

45-50°C, 4.5h

N-methylpiperazine

N-(4-aminophenyl)-N-methyl-2-
(4-methylpiperazin-1-yl)acetamide

50-55°C, 2.5h

Sodium hydrosulfite

Piperidine

Deprotection

Click to download full resolution via product page

Caption: Workflow for the synthesis of Nintedanib.

Nintedanib's Targeted Signaling Pathways
Nintedanib exerts its therapeutic effect by inhibiting the following signaling pathways:
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Nintedanib Mechanism of Action

Receptor Tyrosine Kinases (RTKs)

Downstream Signaling Cascades

Cellular Responses in Fibrosis
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Caption: Nintedanib inhibits key signaling pathways in fibrosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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